molecular formula C11H9N3O B8014319 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No.: B8014319
M. Wt: 199.21 g/mol
InChI Key: BKYHUDXYMVZBNQ-UHFFFAOYSA-N
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Description

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety linked to a 1,2,4-oxadiazole ring substituted with an ethyl group. Its molecular formula is C₁₁H₉N₃O (calculated molecular weight: 199.21 g/mol). Below, we compare this compound with key analogs, focusing on structural variations, biological activities, and applications.

Properties

IUPAC Name

3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-2-10-13-11(15-14-10)9-5-3-4-8(6-9)7-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYHUDXYMVZBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via tert-Butylamidoxime Intermediate

A one-pot synthesis route begins with tert-butylamidoxime and 4-cyanobenzoic acid derivatives. Activation of the carboxylic acid group using carbonyl diimidazole (CDI) facilitates acylation of the amidoxime, followed by cyclodehydration at 120°C to yield the oxadiazole ring. This method achieved a 59% yield after purification, with the intermediate O-acylamidoxime undergoing spontaneous cyclization under thermal conditions.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 120°C

  • Catalyst: None required

  • Yield: 59%

Catalyzed Cyclization with Metal Halides

Alternative protocols employ zinc bromide (ZnBr₂) and methanesulfonic acid (MSA) as dual catalysts to enhance reaction efficiency. For example, reacting tert-butylamidoxime with 4-nitrobenzonitrile in acetonitrile at 80°C with MSA–ZnBr₂ increased the yield to 93%. The catalytic system accelerates nitrile activation and stabilizes transition states during cyclization.

Catalyst Screening Data:

Catalyst CombinationSolventTime (h)Yield (%)
MSA–ZnBr₂MeCN293
PTSA–ZnCl₂DMF564
MeSA–ZnBr₂MeCN1265

Table 1: Catalyst impact on cyclization yield.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions provide a modular route to introduce the ethyl and benzonitrile groups onto the oxadiazole core.

Alkylation of Sulfonamide Intermediates

A patent-described method involves alkylating a sulfonamide precursor with 3-(4-bromomethyl-3-fluorophenyl)-1,2,4-oxadiazole. The reaction proceeds in dimethylacetamide (DMA) using cesium carbonate as a base at 60–100°C, achieving >85% conversion. The bromomethyl intermediate is synthesized via N-bromosuccinimide (NBS) bromination of 2-fluoro-4-cyanotoluene, followed by oxadiazole formation.

Key Steps:

  • Bromination:

    • Substrate: 2-fluoro-4-cyanotoluene

    • Reagent: NBS, AIBN initiator

    • Solvent: Dichloromethane

    • Yield: 89%

  • Alkylation:

    • Base: Cs₂CO₃

    • Solvent: DMA

    • Temperature: 80°C

    • Yield: 78%

Hydroxylamine-Mediated Nitrile Activation

In a related approach, nitrile groups are converted to amidoximes using hydroxylamine hydrochloride under basic conditions. For instance, treating 3-ethyl-5-(4-cyanophenyl)-1,2,4-oxadiazole with hydroxylamine in ethanol/water (5:1) at reflux forms an intermediate amidoxime, which subsequently undergoes cyclization with triethyl orthoformate.

Optimization Parameters:

  • Molar Ratio: Nitrile : NH₂OH·HCl = 1 : 1.5

  • Solvent: Ethanol/water

  • Temperature: 80°C

  • Yield: 68%

Industrial-Scale Production Methods

Industrial processes prioritize cost-effectiveness and scalability while maintaining high purity.

Continuous Flow Reactor Systems

Patent data highlights the use of continuous flow reactors for large-scale synthesis. By minimizing reaction volumes and automating reagent delivery, these systems achieve consistent yields of 90–92% for the oxadiazole core. Key advantages include reduced solvent waste and tighter control over exothermic reactions during cyclization.

Process Parameters:

  • Residence Time: 15–20 minutes

  • Temperature: 130°C

  • Pressure: 3–5 bar

  • Catalyst: Heterogeneous ZnBr₂ on silica

Solvent Recycling and Green Chemistry

Recent advancements integrate solvent recovery systems to improve sustainability. For example, DMF is distilled and reused in subsequent batches, reducing raw material costs by 40%. Additionally, replacing traditional bases with potassium carbonate in aqueous ethanol lowers toxicity profiles without compromising yield.

Challenges and Optimization Strategies

Byproduct Formation in Cyclization

A common issue is the formation of regioisomeric oxadiazoles due to competing cyclization pathways. Screening of Brønsted acid catalysts revealed that MSA suppresses byproduct generation by protonating the nitrile group, directing cyclization selectivity.

Byproduct Reduction Data:

Acid AdditiveByproduct (%)Target Yield (%)
None2259
MSA693
PTSA1576

Table 2: Acid additives in cyclization reactions.

Purification Techniques

Chromatography-free purification is critical for industrial applications. Recrystallization from methyl tert-butyl ether (MTBE) achieves >99% purity for the final product, as confirmed by HPLC.

Emerging Methodologies

Enzymatic Synthesis

A stereoselective enzymatic route using (R)-aminotransferases has been explored for chiral intermediates. Starting from 5,5,5-trifluoro-2-oxopentanoic acid, this method achieves 98% enantiomeric excess (ee) in the amino amide precursor, which is subsequently sulfonylated and alkylated.

Enzymatic Reaction Conditions:

  • Enzyme: (R)-Amino acid dehydrogenase

  • Cofactor: NADPH (0.1 eq)

  • Temperature: 37°C

  • Yield: 82%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization of amidoximes with 4-cyanobenzaldehyde under microwave conditions (150°C, 20 minutes) yields 87% product, compared to 59% under conventional heating .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile. Research indicates that compounds with oxadiazole rings exhibit significant antibacterial and antifungal activities. For instance, related compounds have shown moderate inhibition against pathogens such as Colletotrichum orbiculare and Botrytis cinerea .

Case Study: Antifungal Activity
A study synthesized various oxadiazole derivatives and evaluated their antifungal properties. The results demonstrated that certain derivatives exhibited promising activity against common fungal strains. The structure-activity relationship (SAR) analysis suggested that modifications to the oxadiazole ring could enhance efficacy .

Analgesic and Antiviral Properties
Other derivatives of oxadiazoles have been tested for analgesic and antiviral activities. For example, a series of 2-(5-alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones were evaluated for their analgesic effects using acetic acid-induced writhing methods in mice, showing significant pain relief compared to standard drugs . These findings suggest that 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile may possess similar therapeutic potentials.

Agricultural Applications

Pesticidal Properties
The potential use of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile as a pesticide is noteworthy. Compounds containing oxadiazole groups have been explored for their ability to combat agricultural pests and diseases. The effectiveness of these compounds often correlates with their structural characteristics .

Case Study: Efficacy Against Plant Pathogens
In a controlled study, various oxadiazole derivatives were tested against plant pathogens. Results indicated that certain compounds significantly reduced the incidence of fungal infections in crops. This suggests the feasibility of integrating such compounds into pest management strategies .

Material Science Applications

Polymer Chemistry
The incorporation of oxadiazole units into polymer matrices has been investigated for improving material properties such as thermal stability and mechanical strength. The unique electronic properties of oxadiazoles can enhance the performance of polymers used in electronics and coatings .

Data Summary Table

Application AreaSpecific UseObserved EffectsReferences
Medicinal ChemistryAntimicrobial ActivityModerate inhibition against C. orbiculare
Analgesic EffectsSignificant pain relief in animal models
Agricultural SciencePesticidal PropertiesEffective against plant pathogens
Material SciencePolymer EnhancementsImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in nematicidal applications, the compound inhibits succinate dehydrogenase (SDH), an enzyme involved in the respiratory chain of nematodes. This inhibition leads to the accumulation of reactive oxygen species (ROS) and disruption of lipid metabolism, ultimately causing nematode death .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes structural differences and key physicochemical parameters:

Compound Name Substituent on Oxadiazole Benzene Group Molecular Formula Molecular Weight (g/mol) Key Properties
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile Ethyl Benzonitrile C₁₁H₉N₃O 199.21 Lipophilic, electron-withdrawing nitrile
NS9283 3-Pyridinyl Benzonitrile C₁₄H₈N₄O 248.25 Aromatic pyridine enhances receptor binding
AZD9272 5-Fluoropyridin-2-yl 3-Fluoro-benzonitrile C₁₃H₆F₂N₄O 296.21 Fluorination improves metabolic stability
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid Ethyl Benzoic acid C₁₁H₁₀N₂O₃ 218.21 Increased polarity due to carboxylic acid
Compound 1 (Antimicrobial) 3-Pyridinyl Benzonitrile C₁₄H₈N₄O 248.25 Broad-spectrum antimicrobial activity

Key Observations :

  • Ethyl vs.
  • Benzene Functional Groups : The nitrile group in the target compound is electron-withdrawing, while benzoic acid derivatives (e.g., ) are more polar and acidic. Fluorination (e.g., AZD9272) enhances metabolic stability and target affinity .
Antimicrobial Activity
  • Compound 1 (3-Pyridinyl analog) : Exhibits antibacterial effects against Enterococcus faecalis and Salmonella enteritidis (MIC = 1.5 μM) and antifungal activity against Candida tropicalis (MIC = 100 μM). Its potency is comparable to ampicillin but lower than fluconazole .
Unreported Activity of the Ethyl Analog

The ethyl group’s lipophilicity may favor membrane permeability, but the absence of a pyridinyl moiety likely limits receptor-binding efficacy.

Biological Activity

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, potential as a GPBAR1 agonist, and other relevant pharmacological effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of various 1,2,4-oxadiazole derivatives, including 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile. These compounds have shown promising results against multiple cancer cell lines.

Key Findings

  • Cytotoxicity : The compound exhibited significant cytotoxic activity with IC50_{50} values in the micromolar range against several cancer cell lines. For instance, derivatives similar to 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile showed IC50_{50} values of 0.65 µM for MCF-7 (breast cancer) and 2.41 µM for HeLa (cervical cancer) cells .
  • Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner. The activation of apoptotic pathways was evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

Comparative Analysis

The following table summarizes the IC50_{50} values of various oxadiazole derivatives against different cancer cell lines:

CompoundCell LineIC50_{50} (µM)
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrileMCF-70.65
Similar Derivative AHeLa2.41
Similar Derivative BA5491.12
DoxorubicinMCF-710.38

GPBAR1 Agonist Activity

In addition to its anticancer properties, there is emerging evidence that oxadiazole derivatives can act as G-protein bile acid receptor 1 (GPBAR1) agonists. This receptor is crucial for managing metabolic and inflammatory diseases.

Research Insights

Studies have demonstrated that certain oxadiazole derivatives can selectively activate GPBAR1 without significantly affecting other bile acid receptors. This selectivity is vital for minimizing side effects associated with broader receptor activation .

Additional Biological Activities

Beyond anticancer and GPBAR1 agonistic properties, compounds in this class may exhibit other pharmacological effects:

  • Antiviral Activity : Some oxadiazole derivatives have shown potential antiviral activity against viruses like Coxsackievirus B3 .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives where researchers observed significant differences in biological activity based on structural modifications. For example, replacing certain functional groups led to enhanced cytotoxicity against specific cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile?

The synthesis typically involves cyclization of amidoxime intermediates with activated nitriles. For example, related 1,2,4-oxadiazolyl benzonitriles have been synthesized via nucleophilic substitution using K₂CO₃/K₂.2.2 in polar aprotic solvents (e.g., DMSO) at elevated temperatures (~150°C) to achieve optimal radiochemical yields . For non-radioactive synthesis, optimize reaction conditions by testing solvents (acetonitrile, DMF, DMSO) and temperatures (80–150°C) to maximize purity (>97%) . Post-synthesis purification via HPLC or column chromatography is critical, as noted in fluorinated analogs .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : Acquire ¹H and ¹³C NMR in CDCl₃ (500 MHz for ¹H, 126 MHz for ¹³C) and compare peaks with published data for related oxadiazole-benzenenitriles (e.g., δ ~8.8 ppm for pyridinyl protons, δ ~165 ppm for oxadiazole carbons) .
  • Mass spectrometry : Confirm molecular weight (calc. for C₁₄H₁₀N₄O: 250.08 g/mol) using high-resolution mass spectrometry (HRMS) with <5 ppm error .
  • X-ray crystallography : If crystals are obtainable, use SHELX programs (e.g., SHELXL for refinement) to resolve the structure, leveraging the oxadiazole ring’s planar geometry for validation .

Q. What is the primary biological target of this compound?

This compound (also known as NS9283) acts as a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs). It enhances nicotine-evoked currents by binding to the α4-β2 subunit interface in (α4)₃(β2)₂ receptor stoichiometries, shifting the acetylcholine concentration-response curve leftward without intrinsic agonist activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for α4β2 nAChR modulation?

Discrepancies in potency (e.g., EC₅₀ = 0.79–0.99 µM) may arise from differences in receptor stoichiometry (2α:3β vs. 3α:2β) or assay conditions (e.g., Ca²⁺ flux vs. electrophysiology). To address this:

  • Use chimeric receptors or β2/β4 subunit swaps to isolate binding interfaces .
  • Standardize assays with HEK293 cells expressing defined receptor ratios and validate with control modulators like NS206 .

Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?

Focus on modifying:

  • Oxadiazole substituents : Replace the ethyl group with bulkier alkyl chains to assess steric effects on binding .
  • Benzonitrile position : Introduce electron-withdrawing groups (e.g., fluoro) at the 3- or 5-position to evaluate changes in potency and selectivity .
  • Pyridinyl analogs : Test 3-pyridinyl vs. 2-pyridinyl variants to probe hydrogen-bonding interactions .
    Validate changes using two-electrode voltage clamp (TEVC) electrophysiology and radioligand displacement assays .

Q. How can researchers assess the compound’s selectivity across nAChR subtypes?

  • Perform functional screening against α3β4, α7, and α4β2α5 nAChRs using fluorometric imaging plate reader (FLIPR) assays .
  • Use point-mutated receptors (e.g., β2-T58A) to disrupt allosteric binding sites and confirm selectivity .

Q. What methodologies are suitable for studying synergistic effects with other modulators?

Co-apply NS9283 with NS206 (a transmembrane domain-targeting PAM) in electrophysiology experiments. Monitor additive effects on peak current amplitudes and EC₅₀ shifts using protocols with sequential modulator applications .

Q. How can computational modeling enhance understanding of binding interactions?

  • Build homology models of (α4)₃(β2)₂ nAChRs using templates like PDB 5KXI.
  • Perform docking studies with NS9283 to identify key residues (e.g., β2-T58, α4-E191) and validate with mutagenesis .

Q. What strategies improve solubility and stability for in vivo studies?

  • Test co-solvents like PEG-400 or cyclodextrins for aqueous formulations.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, referencing storage guidelines (-20°C for ≥4 years) .

Q. How can researchers address discrepancies in crystallographic data for analogs?

If X-ray data conflicts with NMR/HRMS, re-evaluate crystal quality (e.g., twinning, resolution <1.0 Å) using SHELXD for phase refinement . Cross-validate with spectroscopic data to rule out polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.